molecular formula C20H16ClN3S B2395809 5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 329708-83-0

5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B2395809
M. Wt: 365.88
InChI Key: TVVJHXHLJQWZLC-UHFFFAOYSA-N
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Description

The compound “5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine” belongs to the class of organic compounds known as thienopyrimidines. These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom . Pyrimidine is a 6-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (thiophene and phenyl groups), a pyrimidine ring, and an amine group. The presence of these functional groups would influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Thienopyrimidines, due to the presence of various functional groups, can undergo a variety of chemical reactions. They can act as bases due to the presence of nitrogen atoms, and they can undergo electrophilic substitution reactions at the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a polar amine group could make the compound relatively stable and moderately polar .

Safety And Hazards

As with all chemicals, safe handling should be practiced to minimize exposure and risk. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Thienopyrimidines are a class of compounds that have shown promise in various areas of medicinal chemistry. Future research could involve the synthesis of various derivatives of this compound, testing their biological activity, and optimizing their properties for potential therapeutic use .

properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c21-16-8-6-15(7-9-16)17-12-25-20-18(17)19(23-13-24-20)22-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVJHXHLJQWZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine

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